N-Benzyl-2-methyl-1,3-propanediamine
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Overview
Description
N-Benzyl-2-methyl-1,3-propanediamine is an organic compound with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . This compound is known for its applications in various scientific fields, including chemistry and biology.
Preparation Methods
The synthesis of N-Benzyl-2-methyl-1,3-propanediamine typically involves the reaction of benzylamine with 2-methyl-1,3-propanediamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield .
Chemical Reactions Analysis
N-Benzyl-2-methyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Benzyl-2-methyl-1,3-propanediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a biochemical tool.
Medicine: Although not intended for medicinal use, it is studied for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-2-methyl-1,3-propanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
N-Benzyl-2-methyl-1,3-propanediamine can be compared with other similar compounds such as:
N,N-Dimethyl-1,3-propanediamine: This compound has a similar structure but with two methyl groups attached to the nitrogen atoms.
1,3-Diaminopropane:
Properties
IUPAC Name |
N'-benzyl-2-methylpropane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,13H,7-9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICFCTFKNQIVMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CNCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659745 |
Source
|
Record name | N~1~-Benzyl-2-methylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250405-19-6 |
Source
|
Record name | N~1~-Benzyl-2-methylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzyl-2-methyl-1,3-propanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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